molecular formula C13H17NO4 B12853281 Benzyl 3-methoxymorpholine-4-carboxylate

Benzyl 3-methoxymorpholine-4-carboxylate

Cat. No.: B12853281
M. Wt: 251.28 g/mol
InChI Key: YHUVEUDMZHZFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-Methoxymorpholine-4-carboxylate is a chiral morpholine derivative designed for research and development as a key synthetic intermediate in organic and medicinal chemistry. Morpholine rings are a ubiquitous pharmacophore in drug discovery, featured in over 100 known drugs, due to their ability to improve aqueous solubility and influence the biological activity of lead compounds . This compound is particularly valuable for constructing complex molecules with specific stereochemistry, such as potential pharmaceuticals with morpholine-based frameworks that have been explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and central nervous system activity . The benzyl carbamate (Cbz) group serves as a common protecting group for amines, while the methoxy moiety can act as a functional handle for further chemical modifications. Researchers utilize this building block to study reaction mechanisms, optimize synthetic pathways, and develop novel pharmacologically active compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 3-methoxymorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-12-10-17-8-7-14(12)13(15)18-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUVEUDMZHZFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Morpholine-4-carboxylic Acid Derivatives

A common route to benzyl esters of morpholine carboxylates is via esterification of the corresponding carboxylic acid or acid chloride with benzyl alcohol or benzyl bromide.

  • From 3-oxocyclobutane-1-carboxylic acid derivatives:
    For example, benzyl 3-oxocyclobutane-1-carboxylate can be prepared by reacting 3-oxocyclobutane carboxylic acid with benzyl bromide in the presence of potassium carbonate in acetonitrile, followed by purification via column chromatography.

  • General amidation/esterification procedure:
    The acid chloride of the carboxylic acid is reacted with benzyl alcohol in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in dichloromethane at 0 °C, then warmed to room temperature and stirred overnight. The product is isolated by aqueous workup and purified by chromatography.

Introduction of the Methoxy Group at the 3-Position

The methoxy substitution at the 3-position of the morpholine ring can be introduced via nucleophilic substitution or reduction followed by methylation:

  • Reduction of 3-oxo derivatives:
    Ethyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate can be reduced using borane-dimethylsulfide complex in tetrahydrofuran (THF) at 0–20 °C, followed by quenching with water. This reduction converts the keto group to a hydroxyl group, which can then be methylated to form the methoxy substituent.

  • Methylation of hydroxyl groups:
    The hydroxyl group at the 3-position can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the methoxy group.

Cyclization and Ring Formation

Morpholine rings are often synthesized by cyclization reactions involving amino alcohols and appropriate carbonyl compounds:

Representative Reaction Scheme

Step Reactants/Conditions Description Yield/Notes
1 3-Oxocyclobutane-1-carboxylic acid + Benzyl bromide + K2CO3 in acetonitrile Formation of benzyl 3-oxocyclobutane-1-carboxylate via nucleophilic substitution Purified by column chromatography; typical yields not specified
2 Benzyl 3-oxocyclobutane-1-carboxylate + Borane-dimethylsulfide complex in THF (0–20 °C) Reduction of keto group to hydroxyl group at 3-position 68% yield reported for related ethyl ester analog
3 Hydroxyl intermediate + Methylating agent (e.g., methyl iodide) + Base Methylation of hydroxyl to methoxy group Conditions vary; typically mild base and room temperature
4 Purification by column chromatography Isolation of this compound Purity confirmed by NMR and MS

Analytical and Purification Techniques

  • Column Chromatography:
    Silica gel chromatography using gradients of ethyl acetate/hexanes is standard for purification.

  • NMR Spectroscopy:
    Used to confirm substitution patterns and purity, with internal standards such as 1,3,5-trimethoxybenzene for quantification.

  • Mass Spectrometry:
    Confirms molecular weight and structure, e.g., MS (API+) m/z consistent with expected molecular ion peaks.

Research Findings and Notes

  • The esterification step is critical and typically performed under mild conditions to avoid side reactions or hydrolysis.

  • Reduction of the keto group to hydroxyl and subsequent methylation must be carefully controlled to prevent over-reduction or demethylation.

  • The use of borane-dimethylsulfide complex is effective for selective reduction of the 3-oxo group in morpholine derivatives.

  • Purification by chromatography is essential to separate the desired product from unreacted starting materials and side products.

  • The stereochemistry at the 3-position (R or S) can influence the reaction outcome and must be controlled during synthesis.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Purpose Typical Yield Reference
Esterification of carboxylic acid Benzyl bromide, K2CO3, acetonitrile, 50 °C overnight Formation of benzyl ester Not specified
Reduction of 3-oxo group Borane-dimethylsulfide complex, THF, 0–20 °C, overnight Conversion of keto to hydroxyl 68% (ethyl analog)
Methylation of hydroxyl Methyl iodide or dimethyl sulfate, base, RT Formation of methoxy group Variable General synthetic knowledge
Purification Silica gel chromatography Isolation of pure product -

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methoxymorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-methoxymorpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-methoxymorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

  • In contrast, the aminomethyl group in the analog offers nucleophilic reactivity, enabling participation in coupling reactions (e.g., amide bond formation) .
  • Solubility: The hydrochloride salt form of the aminomethyl derivative enhances water solubility, making it more suitable for intravenous formulations. The neutral ester form of the methoxy variant may favor blood-brain barrier penetration due to higher lipophilicity.
  • Stability : Benzyl esters are susceptible to hydrolysis under acidic or basic conditions, whereas the hydrochloride salt’s ionic nature may improve stability in aqueous media .

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